5-Amino-1,7-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]-6H-pyrrolo[2,3-b]pyridin-6-one
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Overview
Description
5-Amino-1,7-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]-6H-pyrrolo[2,3-b]pyridin-6-one is a heterocyclic compound with a unique structure that includes a pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,7-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]-6H-pyrrolo[2,3-b]pyridin-6-one typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,7-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]-6H-pyrrolo[2,3-b]pyridin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The amino group and other substituents can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or acetic acid .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolo[2,3-b]pyridine derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
5-Amino-1,7-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]-6H-pyrrolo[2,3-b]pyridin-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-1,7-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]-6H-pyrrolo[2,3-b]pyridin-6-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar heterocyclic structures, such as indole derivatives, share some chemical properties and reactivity patterns.
Pyridine Derivatives: Pyridine-based compounds also exhibit comparable chemical behavior and applications.
Uniqueness
What sets 5-Amino-1,7-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]-6H-pyrrolo[2,3-b]pyridin-6-one apart is its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C13H21N3O2Si |
---|---|
Molecular Weight |
279.41 g/mol |
IUPAC Name |
5-amino-1-(2-trimethylsilylethoxymethyl)-7H-pyrrolo[2,3-b]pyridin-6-one |
InChI |
InChI=1S/C13H21N3O2Si/c1-19(2,3)7-6-18-9-16-5-4-10-8-11(14)13(17)15-12(10)16/h4-5,8H,6-7,9,14H2,1-3H3,(H,15,17) |
InChI Key |
CDYGDNGSKVHKPZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C1NC(=O)C(=C2)N |
Origin of Product |
United States |
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